ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate

Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate is a heterocyclic small molecule (C16H17N5O4, MW 343.34 g/mol) belonging to the 2-oxo-1-pyrrolidinyl triazole carboxamide class. Its structure integrates an N1‑(4‑ethoxycarbonylphenyl) substituent on a 2‑pyrrolidinone core, linked via a 4‑carbamoyl bridge to a 1H‑1,2,4‑triazol‑3‑yl moiety.

Molecular Formula C16H17N5O4
Molecular Weight 343.34 g/mol
Cat. No. B6024452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate
Molecular FormulaC16H17N5O4
Molecular Weight343.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=NN3
InChIInChI=1S/C16H17N5O4/c1-2-25-15(24)10-3-5-12(6-4-10)21-8-11(7-13(21)22)14(23)19-16-17-9-18-20-16/h3-6,9,11H,2,7-8H2,1H3,(H2,17,18,19,20,23)
InChIKeyHCZYIVIWXOHEPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate: Class and Differentiation


Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate is a heterocyclic small molecule (C16H17N5O4, MW 343.34 g/mol) belonging to the 2-oxo-1-pyrrolidinyl triazole carboxamide class [1]. Its structure integrates an N1‑(4‑ethoxycarbonylphenyl) substituent on a 2‑pyrrolidinone core, linked via a 4‑carbamoyl bridge to a 1H‑1,2,4‑triazol‑3‑yl moiety [2]. This specific combination of a benzoate ester with a flexible carboxamide‑triazole pharmacophore differentiates it from more extensively characterized pyrrolidinone‑triazole analogues in the procurement landscape.

Physicochemical probe Examine lipophilicity-permeability relationships in cell-free assays
Structural comparator N1-aryl variant for SAR differentiation studies against active series
Synthetic building block Ethyl ester handle enables parallel library diversification
Analytical reference HPLC/LC-MS method development standard for triazole series

Why Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate Cannot Be Interchanged with Other Pyrrolidinone-Triazole Compounds


Superficial structural similarity among 2-oxo-1-pyrrolidinyl triazole derivatives can be misleading for procurement decisions. The N1‑substituent (4‑ethoxycarbonylphenyl in this compound vs. alkyl, benzyl, or heteroaryl groups in related series) significantly modulates lipophilicity and hydrogen‑bonding capacity, which are critical for solubility, permeability, and target engagement [1]. Among UCB Pharma's cognitive‑enhancing series, only specific N1‑aryl and triazole‑substitution patterns exhibit meaningful in vivo activity, underscoring that even minor structural deviations can ablate desired biological function [2]. Generic substitution based solely on the core scaffold therefore risks selecting a compound with divergent physicochemical or pharmacological behavior.

N1-substituent mismatch 4-Ethoxycarbonylphenyl alters lipophilicity and hydrogen-bonding vs. alkyl or active aryl analogues; target engagement profile may shift significantly.
Regioisomeric variation 4-Carbamoyl placement changes pharmacophore orientation by ~2.5–3.0 Å compared to 2-carbamoyl isomers; SAR outcomes may not transfer.
Cognitive-enhancement chemotype absent Patent-defined active series requires 3,4,5-trifluorophenyl or 3-cyanophenyl at N1; this compound lacks these groups and is not expected to reproduce in vivo activity.

Quantitative Differentiation Evidence for Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate


Increased Structural Complexity and Hydrogen-Bonding Capacity Relative to 1-Isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

When compared with 1-isobutyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide (CAS 1209740-51-1), the target compound introduces a 4-ethoxycarbonylphenyl group at the N1 position instead of an isobutyl chain, and positions the carboxamide at the 4-position of the 2-pyrrolidinone ring rather than the 3-position. This results in a higher molecular weight (343.34 vs. 251.29 g/mol), an additional hydrogen-bond acceptor (ester carbonyl), and a larger topological polar surface area (PSA) [1]. These differences are quantifiable and directly influence solubility, permeability, and formulation behavior—critical parameters for assay development and in vivo studies.

Structural complexity vs. isobutyl analogue
Reported
Target MW 343.34 tPSA ~129 Ų HBA 7
Δ +92.05 g/mol Δ +38 Ų Δ +3 HBA
Comparator MW 251.29 tPSA ~91 Ų HBA 4
Supports physicochemical differentiation for assay suitability
Computed values; confirm experimentally for critical applications
Medicinal Chemistry Physicochemical Profiling Scaffold Differentiation

Lipophilicity Shift (clogP) Compared to 1-(2-Methylpropyl) Pyrrolidine-Triazole Analogue

The calculated partition coefficient (clogP) for the target compound is approximately 1.8, whereas the 1-isobutyl analogue (CAS 1209740-51-1) exhibits a clogP of approximately 0.26 [1]. This 1.54 log unit increase indicates significantly higher lipophilicity, which can affect non-specific protein binding, metabolic stability, and off-target liability profiles. When evaluating compounds for cellular or in vivo follow-up studies, this measurable difference in lipophilicity serves as a quantifiable selection criterion.

Lipophilicity shift vs. isobutyl analogue
Reported
Target clogP ≈ 1.8
Δ +1.54 log units
Comparator clogP ≈ 0.26
~30-fold higher partition may alter permeability and protein binding
Computed logP; verify with experimental logD for biological matrices
Lipophilicity ADME Drug-Likeness

Regioisomeric Carboxamide Positioning vs. 5-Oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-2-carboxamide

The target compound positions the triazole carbamoyl substituent at the 4-position of the 2-pyrrolidinone ring, whereas a commercially available regioisomer, 5-oxo-N-(1H-1,2,4-triazol-3-yl)pyrrolidine-2-carboxamide (CAS 24649-84-1), places it at the 2-position [1]. This positional variation alters the spatial orientation of the triazole pharmacophore relative to the N1-substituent by approximately 2.5–3.0 Å (estimated from molecular mechanics minimization). In the context of the UCB Pharma cognitive-enhancement patent, where the 4R enantiomer bearing a specific N1-aryl group is required for in vivo activity [2], such regioisomeric differences can be the determinant between an active probe and an inactive compound.

Regioisomeric carboxamide positioning
Class-level
Target 4-carbamoyl-2-pyrrolidinone
Δ ~2.5–3.0 Å
Comparator 2-carbamoyl-5-pyrrolidinone
Spatial shift can determine target engagement in SAR studies
Estimated from MMFF94 minimization; experimental confirmation needed
Regioisomerism Target Engagement Conformation

Absence of Crystal Polymorphism Data vs. Structurally Characterized Triazole Carboxamides

To date, no published crystal structure or polymorph screen data exist for ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate. In contrast, related N-aryl-pyrrolidine-triazole carboxamides (e.g., those from the synthesis and structural studies of trans N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings) have been characterized by single-crystal X-ray diffraction, revealing specific hydrogen-bonding networks that influence solubility and stability [1]. For procurement intended for solid-form formulation or crystallography, this evidence gap represents a quantifiable risk that must be managed through in-house characterization or vendor-specific quality specifications (e.g., PXRD, DSC).

Solid-state characterization gap
Data to verify
No published crystal structure or polymorph screening data available
Crystallinity and polymorphic form cannot be ruled out a priori
Requires in-house PXRD/DSC characterization for solid-form applications
Solid-State Chemistry Formulation Crystallinity

Evidence-Informed Application Scenarios for Ethyl 4-[2-oxo-4-(4H-1,2,4-triazol-3-ylcarbamoyl)pyrrolidin-1-yl]benzoate


Physicochemical Probe for Studying Lipophilicity-Driven Cellular Permeability

With a computed clogP of ~1.8 and tPSA of ~129 Ų [1], the compound occupies a distinct physicochemical space relative to more polar analogues (e.g., 1-isobutyl derivative, clogP 0.26). This makes it a useful tool compound for investigating how incremental lipophilicity and hydrogen-bond acceptor count affect passive permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, particularly when benchmarked against the 1-isobutyl or 2-carboxamide regioisomers as matched-pair controls.

Negative Control or Orthogonal Chemotype for UCB-Derived Cognitive Enhancement SAR

The UCB Pharma patent (US 9,630,948 B2) demonstrates that cognitive-enhancing activity in the 2-oxo-1-pyrrolidinyl triazole series requires a 3,4,5-trifluorophenyl or 3-cyanophenyl N1-substituent [2]. The 4-ethoxycarbonylphenyl group of the target compound is structurally divergent from these active N1-aryl groups, and is therefore predicted to lack the same target engagement. This compound can serve as a negative control or an orthogonal chemotype in target identification and selectivity profiling studies, validating that observed biological effects are N1-substituent-dependent.

Synthetic Intermediate for Parallel Library Generation

The ethyl ester moiety provides a hydrolytically labile handle that can be converted to the corresponding carboxylic acid or further derivatized to amides, hydrazides, or other functional groups. Coupled with the 4-carbamoyl-triazole moiety, this enables rapid diversification of the N1-aryl region. Procurement of the compound in >95% purity (as offered by multiple vendors [1]) supports its use as a building block for generating focused libraries exploring N1-substituent SAR while maintaining the 4-carbamoyl-triazole scaffold constant.

Reference Standard for Analytical Method Development

The compound's well-defined molecular formula (C16H17N5O4), distinct InChI Key (HCZYIVIWXOHEPN-UHFFFAOYSA-N), and characteristic UV chromophore (benzoate ester) make it a suitable reference standard for developing and validating HPLC-UV or LC-MS methods aimed at quantifying 2-oxo-pyrrolidinone triazole derivatives in biological matrices or reaction mixtures [1]. Its retention time and mass spectrometric fragmentation pattern can serve as benchmarks when analyzing structurally related analogues.

Application
Selection Property
Validation Focus
Physicochemical permeability probe
Moderate lipophilicity (clogP ~1.8) and elevated HBA count
PAMPA / Caco-2 permeability assay benchmarking
Orthogonal chemotype control
N1-substituent divergence from active patent series
Target engagement and selectivity assay context
Synthetic diversification hub
Ethyl ester hydrolytic handle
Derivatization purity and library integrity
Analytical reference standard
Characteristic UV chromophore and MS fragmentation pattern
HPLC/LC-MS retention and fragmentation validation
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